molecular formula C35H71N10O17P3S B12096019 myristoyl Coenzyme A (ammonium salt)

myristoyl Coenzyme A (ammonium salt)

Cat. No.: B12096019
M. Wt: 1029.0 g/mol
InChI Key: DSAPDQDCGNIALG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Myristoyl Coenzyme A (ammonium salt) can be synthesized through the reaction of myristic acid with coenzyme A in the presence of activating agents such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethylformamide under mild conditions .

Industrial Production Methods

Industrial production of myristoyl Coenzyme A (ammonium salt) involves the enzymatic synthesis using coenzyme A and myristic acid. The process is optimized for large-scale production by controlling parameters such as pH, temperature, and enzyme concentration to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Myristoyl Coenzyme A (ammonium salt) primarily undergoes acylation reactions, where the myristoyl group is transferred to other molecules. This compound does not typically undergo oxidation or reduction reactions due to its stable structure .

Common Reagents and Conditions

The acylation reactions involving myristoyl Coenzyme A (ammonium salt) often require the presence of enzymes like N-myristoyl transferase. The reactions are carried out under physiological conditions, including neutral pH and moderate temperatures .

Major Products Formed

The primary product formed from the acylation reactions of myristoyl Coenzyme A (ammonium salt) is myristoylated proteins, where the myristoyl group is covalently attached to the amino-terminal glycine residue of the target protein .

Mechanism of Action

Myristoyl Coenzyme A (ammonium salt) exerts its effects through the process of protein myristoylation. The enzyme N-myristoyl transferase catalyzes the transfer of the myristoyl group from myristoyl Coenzyme A to the amino-terminal glycine residue of target proteins. This modification influences the protein’s membrane association, stability, and interactions with other cellular components .

Comparison with Similar Compounds

Similar Compounds

    Palmitoyl Coenzyme A: Another long-chain acyl Coenzyme A derivative, used in protein palmitoylation.

    Stearoyl Coenzyme A: Involved in the synthesis of stearoylated proteins.

    Lauryl Coenzyme A: Used in the study of laurylation processes.

Uniqueness

Myristoyl Coenzyme A (ammonium salt) is unique due to its specific role in myristoylation, a modification that occurs at the amino-terminal glycine residue of proteins. This specificity distinguishes it from other acyl Coenzyme A derivatives, which may target different residues or have different chain lengths .

Properties

Molecular Formula

C35H71N10O17P3S

Molecular Weight

1029.0 g/mol

IUPAC Name

triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C35H62N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;;;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);3*1H3

InChI Key

DSAPDQDCGNIALG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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